N-(2,5-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide
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Overview
Description
N-(2,5-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide is a synthetic compound characterized by the presence of both hydroxyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl phenyl sulfone.
Attachment of the dihydroxyphenyl group: This can be done through a coupling reaction, often using a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,5-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2,5-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the hydroxyl groups can participate in hydrogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dihydroxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide: Lacks the trifluoromethyl group, which can result in different biological activity and chemical reactivity.
N-(2,5-dihydroxyphenyl)-3-[4-(methyl)phenyl]-1H-pyrazole-5-carboxamide: The methyl group is less electronegative than the trifluoromethyl group, leading to different properties.
Uniqueness
The presence of the trifluoromethyl group in N-(2,5-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide makes it unique compared to similar compounds. This group can significantly alter the compound’s electronic properties, enhancing its stability and reactivity, and potentially leading to unique biological activities.
Properties
Molecular Formula |
C17H12F3N3O3 |
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Molecular Weight |
363.29 g/mol |
IUPAC Name |
N-(2,5-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H12F3N3O3/c18-17(19,20)10-3-1-9(2-4-10)12-8-14(23-22-12)16(26)21-13-7-11(24)5-6-15(13)25/h1-8,24-25H,(H,21,26)(H,22,23) |
InChI Key |
YWPVNMKWSFMMGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)NC3=C(C=CC(=C3)O)O)C(F)(F)F |
Origin of Product |
United States |
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